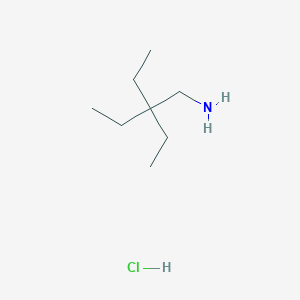
4-Amino-pyridazine-3-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-pyridazine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1414958-84-1. It has a molecular weight of 175.57 . The compound is a white powder in physical form .
Molecular Structure Analysis
The InChI code for 4-Amino-pyridazine-3-carboxylic acid hydrochloride is1S/C5H5N3O2.ClH/c6-3-1-2-7-8-4(3)5(9)10;/h1-2H,(H2,6,7)(H,9,10);1H . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
4-Amino-pyridazine-3-carboxylic acid hydrochloride is a white powder . It has a molecular weight of 175.57 .Aplicaciones Científicas De Investigación
Drug Design and Discovery
The pyridazine heterocycle, which includes 4-Amino-pyridazine-3-carboxylic acid hydrochloride , is known for its unique physicochemical properties. It’s characterized by weak basicity and a high dipole moment, which facilitates π-π stacking interactions and robust dual hydrogen-bonding capacity. These features are crucial in drug-target interactions, making this compound a valuable asset in the design and discovery of new pharmaceuticals .
Molecular Recognition
Due to its inherent polarity and low cytochrome P450 inhibitory effects, 4-Amino-pyridazine-3-carboxylic acid hydrochloride can be used in molecular recognition processes. This application is significant in the development of selective drugs that minimize off-target effects and adverse drug reactions .
Anti-inflammatory Agents
Research has indicated that derivatives of pyridazine, such as the 4-amino variant, have been used orally and found to be more potent anti-inflammatory agents than aspirin. This suggests that 4-Amino-pyridazine-3-carboxylic acid hydrochloride could be explored further for its potential in treating inflammation-related conditions .
Central Nervous System Disorders
The pyridazine ring is a core element in some drugs targeting central nervous system disorders. For instance, it has been used in the development of monoamine oxidase inhibitors, which are a class of antidepressants. This indicates potential applications of 4-Amino-pyridazine-3-carboxylic acid hydrochloride in creating treatments for depression and other related conditions .
Cardiovascular Drug Development
The compound’s potential to reduce interaction with the cardiac hERG potassium channel adds value in the development of cardiovascular drugs. This is particularly important for drugs that aim to avoid cardiac side effects, which is a common concern in drug safety .
Oncology Research
Pyridazine derivatives have been incorporated into drugs that act as tyrosine kinase inhibitors, which are used in cancer treatment. The ability of 4-Amino-pyridazine-3-carboxylic acid hydrochloride to serve as a scaffold for such inhibitors suggests its utility in oncology research .
Antidepressant Development
The history of pyridazine derivatives in antidepressant drugs, despite some being withdrawn due to side effects, points to the potential of 4-Amino-pyridazine-3-carboxylic acid hydrochloride in the development of new antidepressants with improved safety profiles .
Direcciones Futuras
The pyridazine ring, which is a part of the 4-Amino-pyridazine-3-carboxylic acid hydrochloride molecule, is endowed with unique physicochemical properties. These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development . This suggests that there could be potential future directions in exploring this compound for drug discovery.
Mecanismo De Acción
Mode of Action
It is known that pyridazinone derivatives, a class of compounds to which 4-amino-pyridazine-3-carboxylic acid hydrochloride belongs, have diverse pharmacological activities . The specific interactions of 4-Amino-pyridazine-3-carboxylic acid hydrochloride with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological effects, suggesting that they may interact with multiple biochemical pathways . The downstream effects of these interactions remain to be elucidated.
Result of Action
Given the diverse pharmacological activities of pyridazinone derivatives , it is plausible that 4-Amino-pyridazine-3-carboxylic acid hydrochloride could have multiple effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
4-aminopyridazine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2.ClH/c6-3-1-2-7-8-4(3)5(9)10;/h1-2H,(H2,6,7)(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXLWLNPTYQBIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=C1N)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one](/img/structure/B1378120.png)

![2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride](/img/structure/B1378123.png)




![tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate](/img/structure/B1378129.png)
![benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate](/img/structure/B1378131.png)
![5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] hydrochloride](/img/structure/B1378133.png)



